molecular formula C16H19N3O B5347705 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

Numéro de catalogue B5347705
Poids moléculaire: 269.34 g/mol
Clé InChI: GULVNNPKWYRXAF-WYMLVPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide, also known as PZM21, is a synthetic compound that has been developed as a potential analgesic drug. It belongs to the class of opioids, which are known for their ability to relieve pain. PZM21 has been found to be effective in animal models of pain and has shown promise as a non-addictive alternative to traditional opioids.

Mécanisme D'action

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide works by binding to the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating pain relief. Unlike traditional opioids, which also bind to other receptors and can cause side effects, this compound is selective for the mu-opioid receptor. This means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids.
Biochemical and Physiological Effects:
This compound has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has several advantages for use in lab experiments. It is a highly selective mu-opioid receptor agonist, which means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids. This compound is also effective in reducing pain in animal models of acute and chronic pain. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound that requires careful attention to detail and expertise in organic chemistry to synthesize. It is also relatively new and has not yet been extensively tested in humans.

Orientations Futures

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the testing of this compound in human clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for pain management. Finally, research is needed to determine the potential for this compound to be used in combination with other pain management therapies to provide enhanced pain relief.

Méthodes De Synthèse

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide involves several steps, starting with the reaction of 2-methyl-3-phenylacryloyl chloride with imidazole in the presence of a base such as triethylamine. This produces the intermediate compound, which is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has been the subject of extensive research in the field of pain management. Studies have shown that it is effective in reducing pain in animal models of acute and chronic pain. It has also been found to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

Propriétés

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-14(12-15-6-3-2-4-7-15)16(20)18-8-5-10-19-11-9-17-13-19/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVNNPKWYRXAF-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.